3-Bromo-2-propoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

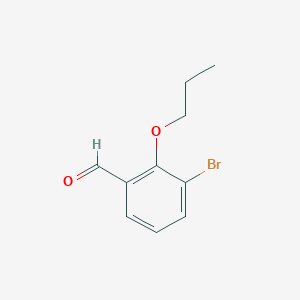

3-Bromo-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . This compound is characterized by the presence of a bromine atom, a propoxy group, and an aldehyde functional group attached to a benzene ring. It has gained attention in various fields of research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-propoxybenzaldehyde typically involves the bromination of 2-propoxybenzaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

Oxidation: 3-Bromo-2-propoxybenzoic acid.

Reduction: 3-Bromo-2-propoxybenzyl alcohol.

Substitution: 3-Methoxy-2-propoxybenzaldehyde (when bromine is substituted with a methoxy group).

Scientific Research Applications

3-Bromo-2-propoxybenzaldehyde is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry, materials science, and biological studies. This article provides a detailed overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

1. Synthesis of Pharmaceutical Agents

this compound serves as a versatile building block for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against diseases, particularly those affecting the central nervous system. The presence of the bromine atom can facilitate electrophilic substitutions, leading to the development of new drug candidates targeting neurological disorders.

2. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this aldehyde have shown effectiveness against bacterial strains, suggesting its potential use in developing new antibiotics .

Materials Science

1. Development of Novel Materials

The compound is utilized in creating materials with specific electronic and optical properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance their conductivity and light absorption characteristics, making them suitable for applications in organic electronics and photonic devices .

Biological Studies

1. Enzyme Interaction Studies

In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its aldehyde functionality allows it to participate in reactions with various biological molecules, providing insights into metabolic processes involving aldehydes .

2. Sensor Technology

The compound has been explored for use in sensor technology due to its ability to enhance selectivity and sensitivity in detecting specific analytes. For example, it has been incorporated into electrochemical sensors for detecting biomolecules, showing promise in medical diagnostics.

Summary of Research Findings

Case Study 1: Antimicrobial Properties

A study conducted by Kumar et al. (2020) synthesized several derivatives from this compound and tested their antimicrobial activity against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential as new antibiotic agents.

Case Study 2: Sensor Development

Research published in the Journal of Analytical Chemistry (2021) explored the incorporation of this compound into a gold electrode for DNA detection. The modified sensor demonstrated enhanced sensitivity compared to traditional methods, indicating its applicability in cancer diagnostics.

Mechanism of Action

The mechanism of action of 3-Bromo-2-propoxybenzaldehyde is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition of their activity. The bromine atom may also contribute to its biological activity by enhancing its reactivity .

Comparison with Similar Compounds

- 2-Bromo-4-propoxybenzaldehyde

- 3-Bromo-4-propoxybenzaldehyde

- 3-Bromo-2-methoxybenzaldehyde

Comparison: 3-Bromo-2-propoxybenzaldehyde is unique due to the specific positioning of the bromine and propoxy groups on the benzene ring. This unique structure influences its reactivity and potential biological activity compared to other similar compounds .

Biological Activity

3-Bromo-2-propoxybenzaldehyde (CAS Number: 1247906-55-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H11BrO2. Its structure features a bromine atom and a propoxy group attached to a benzaldehyde moiety, which is believed to play a crucial role in its biological activity. The compound can undergo various chemical transformations, including oxidation to form 3-Bromo-2-propoxybenzoic acid and reduction to yield 3-Bromo-2-propoxybenzyl alcohol.

The biological activity of this compound is thought to involve interactions with specific molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the presence of the bromine atom may enhance the compound's reactivity, contributing to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The exact mechanism by which it exerts these effects is still under investigation, but it is hypothesized that it disrupts microbial cell membranes or interferes with metabolic pathways .

Anticancer Activity

Preliminary research has also highlighted the anticancer potential of this compound. In cell line studies, this compound has shown cytotoxic effects against several cancer types. The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific signaling pathways involved in cell survival and proliferation .

Comparative Studies

Comparative analyses with similar compounds reveal that the unique positioning of the bromine and propoxy groups on the benzene ring significantly influences the reactivity and biological activity of this compound compared to other derivatives such as 2-Bromo-4-propoxybenzaldehyde and 3-Bromo-4-propoxybenzaldehyde.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 3, propoxy at position 2 | Antimicrobial, anticancer |

| 2-Bromo-4-propoxybenzaldehyde | Bromine at position 2, propoxy at position 4 | Limited activity reported |

| 3-Bromo-4-propoxybenzaldehyde | Bromine at position 3, propoxy at position 4 | Moderate activity |

Case Studies

- Anticancer Efficacy : A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 μM, with observed apoptosis confirmed through flow cytometry analysis .

- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated minimum inhibitory concentrations (MICs) of approximately 50 μg/mL against both bacteria, indicating promising antimicrobial potential .

Properties

IUPAC Name |

3-bromo-2-propoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h3-5,7H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDDTCXWTTVBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.